
2-Methyl-3-(sulfamoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(sulfamoylamino)propanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a sulfamoylamino group attached to a propanoic acid backbone, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(sulfamoylamino)propanoic acid typically involves the reaction of 2-methylpropanoic acid with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(sulfamoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amino derivatives
Substitution: Various substituted propanoic acid derivatives
Scientific Research Applications
2-Methyl-3-(sulfamoylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(sulfamoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid: Lacks the sulfamoylamino group, making it less reactive in certain chemical reactions.
3-(Sulfamoylamino)propanoic acid: Similar structure but without the methyl group, leading to different chemical and biological properties.
Uniqueness
2-Methyl-3-(sulfamoylamino)propanoic acid is unique due to the presence of both the methyl and sulfamoylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H10N2O4S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-methyl-3-(sulfamoylamino)propanoic acid |
InChI |
InChI=1S/C4H10N2O4S/c1-3(4(7)8)2-6-11(5,9)10/h3,6H,2H2,1H3,(H,7,8)(H2,5,9,10) |
InChI Key |
NVTGAOJFICVCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


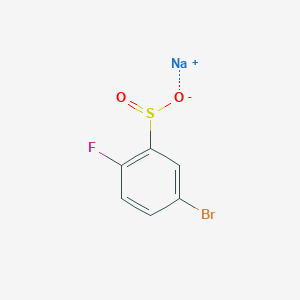

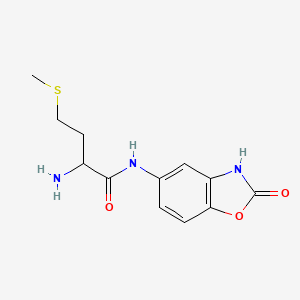
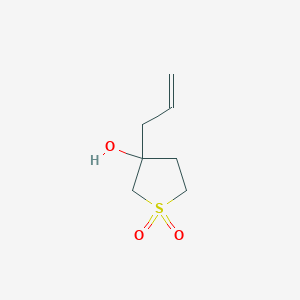

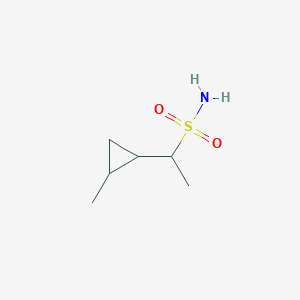

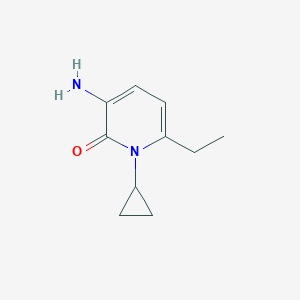
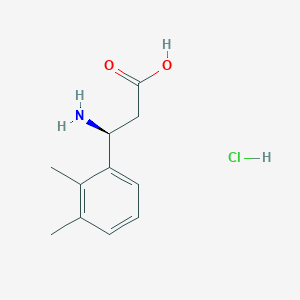


![2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13163949.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B13163951.png)
